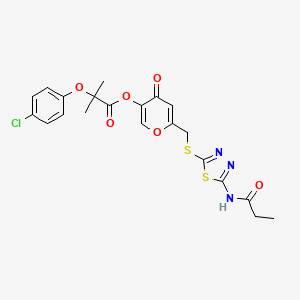

![molecular formula C15H18N2 B2977723 N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine CAS No. 1183367-35-2](/img/structure/B2977723.png)

N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenylethylamines. It is a synthetic compound that has been extensively studied for its potential use in scientific research due to its unique properties. MPPE is known to interact with certain receptors in the brain and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Neuroprotective Agents

Studies on compounds structurally related to N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine have shown potential neuroprotective effects. For instance, the neurotoxin MPTP and its metabolite MPP+, which share a similar pyridine structure, have been used to model Parkinson's disease in research, leading to insights into the mechanisms of neurodegeneration and potential therapeutic approaches (Javitch et al., 1985).

Analytical Chemistry Applications

Compounds with pyridine structures have been utilized in analytical chemistry. For example, a study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including pyridine derivatives, highlights the role of these compounds in developing analytical methods for quality control in pharmaceuticals (Lei Ye et al., 2012).

Anticonvulsant Activity

Schiff bases derived from pyridine and related compounds have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the development of new therapeutic agents for the treatment of seizures (S. Pandey & R. Srivastava, 2011).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes of pyridoxal Schiff bases, including pyridine derivatives, have been studied for their uptake in cancer cells and remarkable photocytotoxicity. Such compounds offer a novel approach to targeted cancer therapy through the generation of reactive oxygen species upon light exposure (Uttara Basu et al., 2015).

Solar Energy Conversion

Pyridine-anchor co-adsorbents have been synthesized and applied in dye-sensitized solar cells, demonstrating the role of such compounds in enhancing the performance of solar energy conversion devices. This research illustrates the potential of pyridine derivatives in renewable energy technologies (Liguo Wei et al., 2015).

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly influence the compound’s bioavailability and effects .

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-13-4-6-15(7-5-13)12-17-10-8-14-3-2-9-16-11-14/h2-7,9,11,17H,8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBBROJQOWFLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methylphenyl)methyl][2-(pyridin-3-yl)ethyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)

![methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate](/img/structure/B2977648.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)